molecular formula C19H17NO2 B2365710 N-benzyl-7-methyl-1-benzoxepine-4-carboxamide CAS No. 1049035-79-1

N-benzyl-7-methyl-1-benzoxepine-4-carboxamide

Cat. No.: B2365710
CAS No.: 1049035-79-1
M. Wt: 291.35
InChI Key: SYSARVQDQMYSPQ-UHFFFAOYSA-N
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Description

N-benzyl-7-methyl-1-benzoxepine-4-carboxamide is a chemical compound with a complex structure that includes a benzoxepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-methyl-1-benzoxepine-4-carboxamide typically involves the reaction of 2-aminophenols with alkynones in a solvent such as 1,4-dioxane at elevated temperatures (around 100°C) . This method allows for the formation of the benzoxepine ring system through a cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-methyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-7-methyl-1-benzoxepine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-7-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-7-methyl-1-benzoxepine-4-carboxamide is unique due to its specific benzoxepine ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-7-methyl-1-benzoxepine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-14-7-8-18-17(11-14)12-16(9-10-22-18)19(21)20-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSARVQDQMYSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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